GSK2141795 -

GSK2141795

Catalog Number: EVT-8189064
CAS Number:
Molecular Formula: C18H16Cl2F2N4O2
Molecular Weight: 429.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GSK2141795 involves several steps that have been optimized for efficiency and scalability. The process typically includes:

  1. Starting Materials: The synthesis begins with key intermediates such as 2-chloro-4-methylpyridin-3-amine.
  2. Reagents: Common reagents used include potassium carbonate (K2CO3), palladium(II) chloride (PdCl2), and 1,2-dimethoxyethane as a solvent.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and pressures to ensure optimal yields. For example, reactions may occur at elevated temperatures to facilitate the coupling of aryl halides with amines .

The methods have been refined to produce high-purity compounds suitable for clinical trials, highlighting the importance of scalable synthesis in pharmaceutical development.

Molecular Structure Analysis

GSK2141795 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C16H19ClN4O2
  • Molecular Weight: Approximately 334.80 g/mol
  • Structural Composition: The compound includes a pyridine ring, which is common in many kinase inhibitors, and various functional groups that enhance its binding affinity to the AKT enzyme.

The three-dimensional conformation of GSK2141795 allows it to fit into the ATP-binding site of AKT, which is essential for its inhibitory action .

Chemical Reactions Analysis

GSK2141795 participates in various chemical reactions primarily related to its function as an inhibitor:

  1. Inhibition of AKT Phosphorylation: By binding to the active site of AKT, GSK2141795 prevents the phosphorylation of downstream targets such as glycogen synthase kinase 3 and forkhead box O proteins.
  2. Feedback Mechanisms: Treatment with GSK2141795 can lead to compensatory feedback activation of upstream signaling pathways, such as phosphatidylinositol 3-kinase (PI3K), which may affect its efficacy in certain contexts .

These reactions are critical for understanding how GSK2141795 modulates cellular signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of GSK2141795 centers around its ability to inhibit the AKT signaling pathway:

  • Binding Affinity: GSK2141795 competes with ATP for binding to the active site of AKT, effectively blocking its activity.
  • Downstream Effects: Inhibition of AKT leads to reduced phosphorylation of key substrates involved in cell survival and proliferation, ultimately resulting in increased apoptosis in cancer cells.

Clinical studies have demonstrated that while GSK2141795 shows promise in preclinical settings, its efficacy can vary based on the specific genetic context of tumors, particularly those harboring RAS mutations .

Physical and Chemical Properties Analysis

GSK2141795 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged heat.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development and determining appropriate administration routes for therapeutic use .

Applications

GSK2141795 has several scientific applications, particularly in cancer research:

  1. Cancer Therapy: It is primarily studied as a treatment option for various cancers, including AML with RAS mutations.
  2. Combination Therapies: Research has explored its use in combination with other inhibitors (e.g., MEK inhibitors) to enhance therapeutic efficacy against resistant cancer types.
  3. Biomarker Development: Studies involving GSK2141795 contribute to understanding biomarkers that predict response to AKT inhibition, aiding personalized medicine approaches.
Molecular Pharmacology of GSK2141795

Mechanism of Action as a Pan-AKT Inhibitor

GSK2141795 is an orally bioavailable, potent, and reversible adenosine triphosphate (ATP)-competitive inhibitor targeting all three isoforms of the serine/threonine-specific protein kinase AKT (AKT1, AKT2, and AKT3). This compound exhibits low-nanomolar inhibition constants (Ki), with reported values of 0.066 nanomolar for AKT1, 1.4 nanomolar for AKT2, and 1.5 nanomolar for AKT3 [10]. By binding to the ATP-pocket of AKT, GSK2141795 prevents the phosphorylation of downstream substrates integral to cellular survival, proliferation, and metabolism. Key substrates affected include glycogen synthase kinase 3 beta (GSK3β), forkhead box O transcription factors (FOXO1/3a), and the B-cell lymphoma 2 antagonist of cell death (BAD). Preclinical studies confirmed that treatment with GSK2141795 reduces phosphorylation of these substrates across multiple cancer cell lines, effectively suppressing AKT-driven signaling cascades [1] [8].

Table 1: Inhibition Constants (Ki) of GSK2141795 Against AKT Isoforms

IsoformKi (nM)
AKT10.066
AKT21.4
AKT31.5

Source: [10]

Structural Basis of ATP-Competitive AKT Isoform Selectivity

The molecular structure of GSK2141795 features a pyrazol-furan carboxamide core, which confers high-affinity binding to the ATP-binding site of AKT isoforms. This core structure interacts with the kinase domain through three critical regions:

  • Hinge Region Interaction: The furan moiety forms hydrogen bonds with the hinge residue glutamic acid 228 of AKT1.
  • Acidic Hole Occupation: The carboxamide group occupies a hydrophobic region adjacent to the ATP-binding site.
  • Hydrophobic Pocket Binding: A lipophilic substituent extends into a selectivity pocket unique to the AKT kinase family [2].

Conformational restriction strategies, such as replacing flexible side chains with rigid 4,4-disubstituted-piperidine moieties, were employed during optimization to enhance binding affinity and kinase selectivity. Structural analyses indicate that the high sequence homology (>80%) within the ATP-binding sites of AKT isoforms underpins the pan-inhibitory activity of GSK2141795 [2] [10].

Table 2: Structural Features of GSK2141795 Enabling AKT Binding

Structural ElementFunction in AKT Binding
Pyrazol-furan coreHydrogen bonding with hinge region
Carboxamide groupOccupation of hydrophobic acidic hole
Lipophilic substituentEngagement of deep hydrophobic pocket
Rigid piperidine ringEnhanced conformational stability and selectivity

Kinase Selectivity Profiling and Off-Target Interactions

Comprehensive kinome-wide selectivity profiling using chemical proteomics (Kinobeads) revealed that GSK2141795 binds primarily to AKT isoforms but also exhibits off-target interactions with related kinases. At concentrations ≤100 nanomolar, GSK2141795 engages AKT1/2/3, protein kinase C beta (PRKCB), and protein kinase N (PKN3). At higher concentrations (≥1 micromolar), it inhibits additional kinases, including serum/glucocorticoid-regulated kinase (SGK), p70 ribosomal S6 kinase (RPS6KB1), and cyclic guanosine monophosphate (GMP)-dependent protein kinase (PRKG1) [3] [7].

Notable non-kinase off-targets include the ATP-dependent 5'-3' DNA helicase excision repair cross-complementation group 2 (ERCC2), identified through mass spectrometry-based pulldown assays. This interaction suggests potential implications for DNA repair mechanisms, though clinical relevance remains undetermined [3].

Table 3: Select Off-Target Interactions of GSK2141795

TargetTypeApparent Kd (nM)Biological Relevance
PRKG1Kinase~100cGMP signaling regulation
PKN3Kinase~250Cytoskeletal reorganization
ERCC2Helicase~500Nucleotide excision repair
FECHEnzyme>1,000Heme biosynthesis

Source: [3] [7]

Downstream Modulation of PI3K/AKT/mTOR Signaling Effectors

GSK2141795 exerts profound effects on the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling network. In tumor models with phosphatase and tensin homolog (PTEN) loss or PI3K catalytic subunit alpha (PIK3CA) mutations, GSK2141795 monotherapy reduces phosphorylation of ribosomal protein S6 (p-S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) – both critical effectors of mTOR complex 1 (mTORC1) [1] [4].

Combination studies with mitogen-activated protein kinase kinase (MEK) inhibitors (e.g., trametinib) demonstrate synergistic suppression of phosphorylated S6 in KRAS-driven tumors. This combination enhances anti-tumor efficacy by concurrently blocking parallel pathways that converge on mTORC1, thereby inhibiting cap-dependent translation and cell cycle progression [1]. In neuroblastoma models, AKT inhibition by GSK2141795 induces morphological differentiation and cell cycle arrest, evidenced by neurite outgrowth and upregulation of neural differentiation markers [6]. Phosphoproteomic analyses further confirm that GSK2141795 treatment significantly downregulates phosphorylation at AKT substrate motifs (R-X-R-X-X-pS/pT) across diverse cellular contexts [7].

Table 4: Downstream Effectors Modulated by GSK2141795

EffectorFunctionChange with GSK2141795
p-GSK3β (Ser9)Glycogen metabolismDecreased phosphorylation
p-FOXO1/3a (Thr24/32)Apoptosis regulationDecreased phosphorylation
p-S6 (Ser240/244)Ribosomal biogenesisDecreased phosphorylation
p-4E-BP1 (Thr37/46)Cap-dependent translation initiationDecreased phosphorylation
Neurite markersNeural differentiationIncreased expression

Source: [1] [4] [6]

Properties

Product Name

GSK2141795

IUPAC Name

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)

InChI Key

AXTAPYRUEKNRBA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.